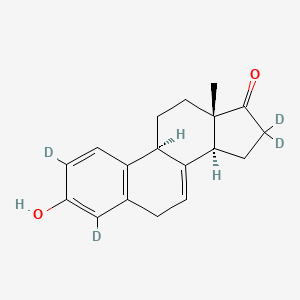

Equilin-d4

Übersicht

Beschreibung

Equilin-d4 is a deuterium-labeled version of equilin, an estrogenic steroid produced by horses. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin . This compound is used as a stable isotope-labeled internal standard in various analytical applications .

Wirkmechanismus

Target of Action

Equilin-d4, a deuterium-labeled form of Equilin, primarily targets estrogen receptors in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

This compound, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . This process is essential for promoting growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts .

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway is the nuclear factor kappa-B (NF-κB) signaling pathway . This compound increases the expression of proteins involved in NF-κB activation . This activation can lead to various downstream effects, including the increased expression of adhesion molecules E-selectin and intercellular adhesion molecule-1 .

Pharmacokinetics

Studies on conjugated equine estrogens, which include equilin, suggest that these compounds undergo extensive metabolism in the body . The use of deuterium labeling in this compound is intended to affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism . Additionally, this compound can increase the adherence of monocytoid cells to human umbilical vein endothelial cells (HUVECs), which is a crucial step in the onset of atherosclerosis .

Biochemische Analyse

Biochemical Properties

Equilin-d4, like its parent compound Equilin, interacts with various biomolecules, particularly enzymes and proteins. It is known to interact with estrogen receptors (ERs), specifically ERα and ERβ . The interaction of this compound with these receptors influences the synthesis of DNA, RNA, and some proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with estrogen receptors in responsive tissues such as female organs, breasts, hypothalamus, and pituitary . Upon interaction with these receptors, this compound increases the rate of synthesis of DNA, RNA, and some proteins .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on the growth of cortical neurons

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Equilin. Equilin is converted into 17β-dihydroequilin in the liver and in other tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of equilin-d4 involves the incorporation of deuterium atoms into the equilin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms . The final product is purified using chromatographic techniques to achieve the desired isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

Equilin-d4 undergoes various chemical reactions, including:

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions

Major Products Formed

Oxidation: Equilenin-d4.

Reduction: Dihydrothis compound.

Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Equilin-d4 is widely used in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Equilin: The non-deuterated form of equilin-d4.

Estrone: Another estrogenic steroid with similar biological activity.

17β-Dihydroequilin: A more potent estrogenic metabolite of equilin.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications . This makes it particularly valuable in pharmacokinetic studies and other research areas where accurate measurement of equilin and its metabolites is crucial .

Biologische Aktivität

Equilin-d4 is a deuterated derivative of equilin, a naturally occurring steroid hormone primarily found in horse urine. This compound has garnered attention in the field of endocrinology and pharmacology due to its biological activity, particularly its estrogenic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

This compound is characterized by the substitution of four hydrogen atoms with deuterium, enhancing its stability and allowing for detailed pharmacokinetic studies. The molecular formula is CHDOS, with a molecular weight of approximately 374.420 g/mol. The presence of deuterium provides unique isotopic signatures that facilitate the tracking of metabolic pathways in biological systems.

This compound exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), influencing various physiological processes such as:

- Bone Density Maintenance : Estrogen plays a crucial role in bone metabolism, and compounds like this compound may help prevent osteoporosis.

- Reproductive Health : It can modulate reproductive functions and has implications in hormone replacement therapies.

Biological Activity Studies

Research has demonstrated that this compound retains similar biological activities to its non-deuterated counterpart, equilin. Below are key findings from various studies:

In Vitro Studies

- Gene Expression Modulation : this compound has been shown to modulate gene expression related to cell proliferation and differentiation in hormone-sensitive tissues.

- Binding Affinity : Studies indicate that the binding affinity of this compound to estrogen receptors is comparable to that of non-deuterated steroids, affirming its utility in biological assays .

In Vivo Studies

- A study on the pharmacokinetics of this compound revealed that it undergoes similar metabolic pathways as equilin, with deuterium labeling aiding in the tracking of its distribution and elimination in animal models .

Case Studies

Several case studies have explored the effects of this compound in different contexts:

- Hormone Replacement Therapy : In a clinical setting, this compound has been investigated for its potential benefits in hormone replacement therapy for postmenopausal women, focusing on its impact on bone density and overall hormonal balance .

- Environmental Impact Studies : Research involving environmental estrogens has utilized this compound as a standard to assess estrogenic activity in wastewater treatment processes .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | Data |

|---|---|

| Molecular Formula | CHDOS |

| Molecular Weight | 374.420 g/mol |

| Melting Point | Approximately 230 °C |

| Estrogen Receptor Binding | Comparable to equilin |

| Potential Applications | Hormone replacement therapy |

Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- Toxicity Identification : A study reported recoveries of this compound from environmental samples, indicating its persistence and potential ecological impact .

- Pharmacological Activity : Research indicates that deuterated compounds like this compound can provide insights into the pharmacokinetics and metabolism due to their distinct isotopic signatures .

Eigenschaften

IUPAC Name |

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-DLIXUXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746572 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-79-5 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.